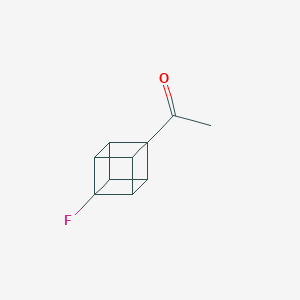
1-(4-Fluorocuban-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorocuban-1-yl)ethanone is a chemical compound that belongs to the family of cathinones. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects. It is commonly referred to as 4-FCV and is structurally similar to other cathinones such as 4-MEC and 4-MMC. The compound has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorocuban-1-yl)ethanone involves the inhibition of the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in an increase in their concentration in the synaptic cleft, leading to increased stimulation of the central nervous system. The compound has also been found to have affinity for the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Fluorocuban-1-yl)ethanone are similar to those of other cathinones. The compound has been found to increase the release of dopamine, serotonin, and norepinephrine, leading to increased stimulation of the central nervous system. This can result in effects such as increased alertness, euphoria, and increased heart rate and blood pressure. The compound has also been found to have potential neuroprotective effects, which may make it useful in treating various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Fluorocuban-1-yl)ethanone in lab experiments is its relatively simple synthesis method. The compound is also readily available from various chemical suppliers. However, one limitation is the lack of information on its long-term effects on the central nervous system. Additionally, the compound has not been extensively studied in vivo, which limits its potential use in animal studies.
Zukünftige Richtungen
1-(4-Fluorocuban-1-yl)ethanone has the potential to be used in various scientific research applications in the future. One potential direction is its use in investigating the effects of cathinones on neurotransmitter release and uptake. Additionally, the compound may have potential use in treating various neurological disorders, such as Parkinson's disease and depression. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-Fluorocuban-1-yl)ethanone involves the reaction of 4-Fluorocinnamic acid with ethylamine in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorocuban-1-yl)ethanone has been studied extensively for its potential use in scientific research. It has been found to have a similar mechanism of action to other cathinones, such as 4-MEC and 4-MMC, which act as monoamine transporters. The compound has been used in studies investigating the effects of cathinones on neurotransmitter release and uptake, as well as their potential use in treating various neurological disorders.
Eigenschaften
CAS-Nummer |
167496-70-0 |
|---|---|
Molekularformel |
C10H9FO |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
1-(4-fluorocuban-1-yl)ethanone |
InChI |
InChI=1S/C10H9FO/c1-2(12)9-3-6-4(9)8-5(9)7(3)10(6,8)11/h3-8H,1H3 |
InChI-Schlüssel |
LNZNCPRIWMAETI-UHFFFAOYSA-N |
SMILES |
CC(=O)C12C3C4C1C5C2C3C45F |
Kanonische SMILES |
CC(=O)C12C3C4C1C5C2C3C45F |
Synonyme |
Ethanone, 1-(4-fluoropentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)

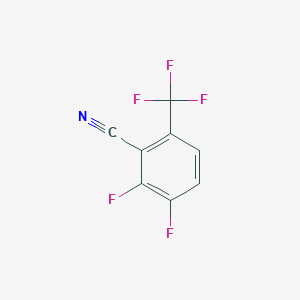
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)

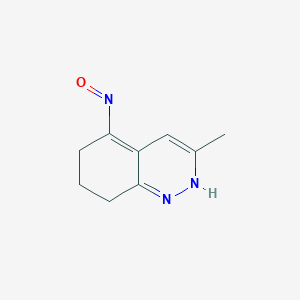
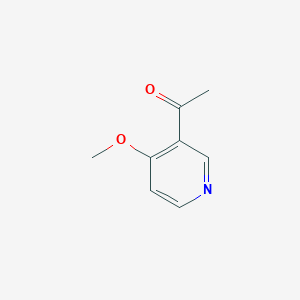

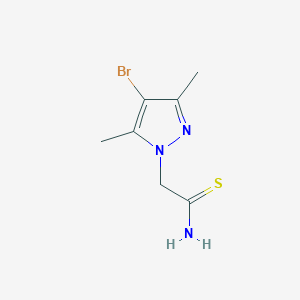
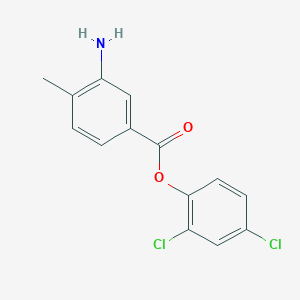
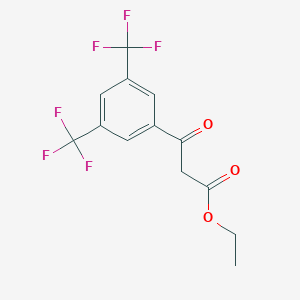
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)